molecular formula C18H15F2NO3 B2417573 N-(2,6-difluorobenzyl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide CAS No. 1203387-04-5

N-(2,6-difluorobenzyl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide

Cat. No.: B2417573
CAS No.: 1203387-04-5
M. Wt: 331.319
InChI Key: JUTVPSJHKQNVKI-UHFFFAOYSA-N
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Description

N-(2,6-difluorobenzyl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a difluorobenzyl group and an indanone moiety linked through an acetamide bridge. Compounds of this nature are often investigated for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorobenzyl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide typically involves the following steps:

    Formation of the Indanone Intermediate: The indanone moiety can be synthesized through a Friedel-Crafts acylation reaction involving an aromatic compound and an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Difluorobenzyl Group: The difluorobenzyl group can be introduced via a nucleophilic substitution reaction using a suitable difluorobenzyl halide and a base.

    Formation of the Acetamide Linkage: The final step involves the coupling of the indanone intermediate with the difluorobenzyl group through an acetamide linkage, typically using an amide coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorobenzyl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2,6-difluorobenzyl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-difluorobenzyl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide: can be compared with other acetamide derivatives or compounds containing difluorobenzyl and indanone moieties.

  • Examples include N-(2,6-difluorobenzyl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)propionamide and N-(2,6-difluorobenzyl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)butyramide .

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be explored through comparative studies on their reactivity, stability, and biological activities.

Properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-2-[(3-oxo-1,2-dihydroinden-5-yl)oxy]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2NO3/c19-15-2-1-3-16(20)14(15)9-21-18(23)10-24-12-6-4-11-5-7-17(22)13(11)8-12/h1-4,6,8H,5,7,9-10H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUTVPSJHKQNVKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2)OCC(=O)NCC3=C(C=CC=C3F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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